
Unii-4L8EG56vda
描述
AZ-599 是一种化学化合物,以其作为大麻素受体 1 型 (CB1) 的完全激动剂的作用而闻名。 它的分子式为 C25H35N3O4S,分子量为 473.63 g/mol 。 这种化合物以其良好的溶解性和低中枢神经系统渗透性为特征 .
准备方法
合成路线和反应条件
具体的合成路线和反应条件属于专有信息,通常涉及使用先进的有机合成技术 .
工业生产方法
AZ-599 的工业生产在受控条件下进行,以确保高纯度和产率。 该过程涉及使用优化反应条件的大规模合成,随后是纯化步骤,例如结晶或色谱 .
化学反应分析
反应类型
AZ-599 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用像高锰酸钾或过氧化氢这样的氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用像氢化铝锂或硼氢化钠这样的还原剂。
常见试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 氢化铝锂,硼氢化钠。
取代: 卤素,亲核试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
科学研究应用
AZ-599 具有广泛的科学研究应用,包括:
化学: 用作有机合成的试剂,以及分析化学中的参考化合物。
生物学: 研究其对大麻素受体的作用及其在调节生物过程中的潜在作用。
医学: 研究其潜在的治疗作用,特别是在疼痛管理和神经系统疾病的背景下。
作用机制
AZ-599 通过与大麻素受体 1 型 (CB1) 结合并激活来发挥其作用。这种激活导致一系列细胞内信号传导事件,包括环磷酸腺苷 (cAMP) 水平的调节和各种激酶的激活。 这些途径最终导致观察到的 AZ-599 的生理效应 .
相似化合物的比较
类似化合物
AZ-194: CB1 受体的另一种完全激动剂,具有类似的溶解性。
AZ-403: CB1 受体的部分激动剂,具有不同的药代动力学特性。
AZ-512: CB1 受体拮抗剂,具有不同的生物学效应.
独特性
AZ-599 的独特性在于其在 CB1 受体上的完全激动剂活性,以及其良好的溶解性和低中枢神经系统渗透性。 这些特性使其成为研究和潜在治疗应用的宝贵工具 .
生物活性
Unii-4L8EG56vda, also known as Amfenac, is a nonsteroidal anti-inflammatory drug (NSAID) primarily recognized for its selective inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions and its role in modulating cellular processes.
Inhibition of Cyclooxygenase Enzymes
Amfenac functions by inhibiting the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain. The inhibition leads to a decrease in prostaglandin production, thereby alleviating inflammation and associated pain symptoms.
Molecular Interactions
The molecular mechanism involves binding to the active sites of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins. This selective inhibition profile allows Amfenac to maintain a balance between efficacy and safety, reducing potential side effects typically associated with NSAIDs.
Cellular Effects
Amfenac has demonstrated significant effects on various cell types, particularly in reducing the migration and proliferation of uveal melanoma cells. This suggests its potential role in cancer treatment by inhibiting tumor growth and metastasis.
Pharmacokinetics
As a prodrug, Amfenac is rapidly absorbed through the cornea upon topical ocular application. It is metabolized in the liver to form active glucuronide and sulfate conjugates, which are then excreted through urine. The compound's lipophilic nature facilitates its distribution across cell membranes, enhancing its bioavailability at target sites.
Dosage Effects
Research indicates that the biological effects of Amfenac vary with dosage levels in animal models. Lower doses effectively reduce inflammation without significant adverse effects, while higher doses may lead to gastrointestinal irritation and renal toxicity.
In Vitro Studies
In vitro studies have confirmed Amfenac's ability to inhibit COX enzymes across various human cell lines, including those derived from uveal melanoma. These findings underscore its potential as both an anti-inflammatory and anti-cancer agent.
Animal Model Research
Amfenac has been evaluated in several animal models, including rabbits, focusing on its effects on ocular neovascularization and retinal inflammation. Such studies provide insights into its therapeutic applications for treating ocular diseases like cystoid macular edema.
Summary of Key Findings
Aspect | Details |
---|---|
Chemical Identity | This compound (Amfenac) |
Mechanism | Selective inhibition of COX-1 and COX-2 |
Primary Targets | Prostaglandin synthesis pathway |
Pharmacokinetics | Rapid corneal penetration; metabolized to active forms in the liver |
Cellular Effects | Reduces migration and proliferation of uveal melanoma cells |
Dosage Effects | Effective anti-inflammatory properties at lower doses; potential toxicity at higher doses |
Research Models | In vitro studies on human cell lines; animal models for ocular diseases |
属性
CAS 编号 |
910798-82-2 |
---|---|
分子式 |
C25H35N3O4S |
分子量 |
473.6 g/mol |
IUPAC 名称 |
[5-ethylsulfonyl-2-(oxan-4-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-8-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3 |
InChI 键 |
UCMNIYFDRVBMFV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
规范 SMILES |
CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AZ599; AZ-599; AZ 599; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。